REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+:13]([O-:15])=[O:14])[C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].COC(OC)N(C)C>CN(C)C=O>[Br:1][C:2]1[CH:11]=[C:6]2[C:5]([CH:12]=[CH:10][O:9][C:7]2=[O:8])=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=1
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=C(C(=O)OC)C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between ethyl acetate (300 mL) and water (300 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water (2×300 mL) and brine (1×3 00 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in the presence of silica gel
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-80% ethyl acetate in heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C2C=COC(C2=C1)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.62 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 33.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |